Boc-D-Leucinol

Übersicht

Beschreibung

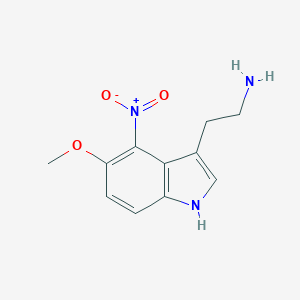

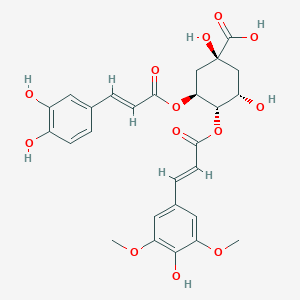

Boc-D-Leucinol is a derivative of the amino acid leucine, often utilized in the synthesis of peptides and polymers due to its protective Boc group, which makes it resistant to various conditions in synthetic processes. The interest in Boc-D-Leucinol spans from its role in forming α-helical structures to its applications in creating pH-responsive polymers and as a building block in complex organic synthesis.

Synthesis Analysis

The synthesis of Boc-D-Leucinol derivatives and related compounds often involves controlled polymerization techniques and specific reactions that target the amino acid's side chain. For instance, Boc-L-leucine derivatives undergo reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in narrow polydisperse polymers with controlled molecular weight, highlighting the precision in synthesizing amino acid-based polymers (Bauri et al., 2013).

Molecular Structure Analysis

The molecular structure of Boc-D-Leucinol and its derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the compound's ability to form specific conformations, such as α-helices, essential for its application in polymer science and synthesis (Ohyama et al., 2001).

Chemical Reactions and Properties

Boc-D-Leucinol is involved in numerous chemical reactions, serving as a precursor for various pharmaceutical and bioactive molecules. For example, it has been used in the synthesis of bioprotective agents through key intermediates, demonstrating its versatility in organic synthesis (Bernardim & Burtoloso, 2014). Additionally, the protective Boc group facilitates the synthesis of complex molecules by allowing selective deprotection and modification steps.

Physical Properties Analysis

The physical properties of Boc-D-Leucinol, such as solubility, melting point, and stability, are crucial for its storage and application in synthesis. These properties are determined by the compound's molecular structure and the presence of the Boc group, which affects its interaction with solvents and reagents.

Chemical Properties Analysis

The chemical properties of Boc-D-Leucinol, including reactivity, pKa, and the behavior of its functional groups, underlie its utility in synthesis. The Boc group, in particular, is stable under acidic conditions but can be removed under specific conditions, providing a versatile tool for the stepwise construction of peptides and other complex molecules.

For more in-depth information and studies on Boc-D-Leucinol and related compounds, the following references provide a comprehensive overview:

- (Bauri et al., 2013) - Controlled synthesis of amino acid-based pH-responsive chiral polymers.

- (Ohyama et al., 2001) - Crystal structure analysis of a depsipeptide, showcasing the α-helical conformation.

- (Bernardim & Burtoloso, 2014) - A two-step synthesis of the bioprotective agent JP4-039 from N-Boc-l-leucinal.

Wissenschaftliche Forschungsanwendungen

1. General Information about Boc-D-Leucinol Boc-D-Leucinol is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 . It’s also known by other names such as Boc-D-Leu-ol and N-BOC-D-Leucinol .

2. Biomedical Research Boc-D-Leucinol could potentially be used in biomedical research . Deuterium-labeled molecules, such as Boc-D-Leucinol, are becoming an important part of various biochemical and biomedical research . They are preferred over radioactive analogs in clinical diagnosis . For example, deuterated phenylalanine analogs can be used to detect hereditary phenylketonuria (PKU), a metabolic genetic disorder .

3. Innovative Drug Discovery Boc-D-Leucinol could also be used in innovative drug discovery . BOC Sciences, a provider of special chemicals, focuses on the use of deuterium to design new drugs . Their development goals include improving the drugs already on the market, saving the molecules in development that cannot be advanced to the subsequent development stage due to obvious toxic and side effects, and slowing or preventing the isomerization loss of drugs .

1. Deuterated Drug Discovery Boc-D-Leucinol could be used in the development of deuterated drugs . Deuterated drugs are obtained by replacing one or more carbon-hydrogen bonds (C-H) at specific metabolic sites on drug molecules with carbon-deuterium bonds (C-D) . This conversion between isotopes changes the molecular physicochemical properties of deuterated drugs, giving them special pharmacokinetic properties, which in turn improves the efficacy and safety of the drugs .

2. Diagnostic Research Deuterium-labeled molecules like Boc-D-Leucinol are becoming an important part of various biochemical and biomedical research . They are used in academic centers or commercial research organizations . In specific cases, researchers, clinical pharmacologists, and physicians use deuterium technology as a tool in clinical trials, medical diagnostics, or clinical pharmacology .

3. Analytical Testing Stable isotope technology, which includes deuterium-labeled compounds like Boc-D-Leucinol, plays a unique role in the detection of food, pesticide residues, and illegal drugs .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583402 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Leucinol | |

CAS RN |

106930-51-2 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octreotide[reduced]](/img/structure/B12769.png)